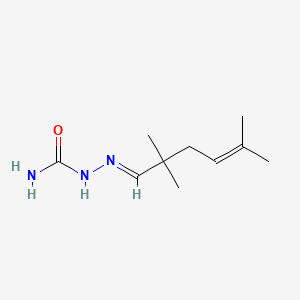

![molecular formula C19H16N2O3 B5539385 甲基N-[(2-苯基-4-喹啉基)羰基]甘氨酸酯](/img/structure/B5539385.png)

甲基N-[(2-苯基-4-喹啉基)羰基]甘氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can result in a variety of structural isomers. For instance, a study by Bizhanova et al. (2017) describes the synthesis of atropoisomeric alkenylphenylglycine derivatives through acid-catalyzed aromatic amino Claisen rearrangement, leading to compounds with quinolin-2-one structures (Bizhanova, G. G., Suponitsky, K., Vakhitova, Y., & Gataullin, R., 2017). Although not directly synthesizing “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate,” this research provides insight into the complex methods used to synthesize related quinoline derivatives.

Molecular Structure AnalysisUnderstanding the molecular structure of quinoline derivatives is crucial for assessing their properties and potential applications. In a study focused on spectral analysis and quantum chemical studies, Fatma et al. (2015) synthesized and characterized a novel quinoline derivative, providing valuable insights into its molecular geometry, natural bond orbital analysis, and non-linear optical behavior (Fatma, S., Bishnoi, A., & Verma, A., 2015). These methodologies are applicable in analyzing the molecular structure of “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate.”

Chemical Reactions and PropertiesThe reactivity and chemical behavior of quinoline derivatives under different conditions are of significant interest. Research by Jampílek et al. (2004) on synthesizing potential antileukotrienic agents based on quinoline derivatives highlights the importance of specific functional groups and their influence on the compound's reactivity and potential pharmacological applications (Jampílek, J., Doležal, M., Kuneŝ, J., Víchova, P., Jun, D., Hanika, J., O'Connor, R., & Clynes, M., 2004). Such studies are pertinent when considering the chemical reactions and properties of “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate.”

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific studies on “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” are not directly available, research in this area often focuses on characterizing these properties to understand better how the compounds might be used in various industrial or pharmacological applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming complexes with metals or other organic compounds, are essential for determining the use of quinoline derivatives in chemical synthesis and drug development. Research by Zhou et al. (2012) on the absorption of carbon dioxide into aqueous solutions of amino acid ionic liquids presents methodologies that could be applied to study the chemical properties of quinoline derivatives, including “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” (Zhou, Z., Jing, G., & Zhou, L.-J., 2012).

科学研究应用

化学合成与表征

- 新型喹啉衍生物的合成已因其在包括药学和材料科学在内的各个领域的潜在应用而受到探索。例如,合成了阿托品异构烯基苯基甘氨酸衍生物,展示了喹啉化合物在化学合成中的多功能性 (Bizhanova 等人,2017).

生物传感器和分析应用

- 使用修饰电极开发了一种新型生物传感器,用于测定生物和药物样品中的谷胱甘肽和阿莫西林的液相。本研究重点介绍了喹啉衍生物在增强生物传感器检测复杂样品中特定物质的能力方面的潜力 (Karimi-Maleh 等人,2014).

环境和材料科学

- 研究硫酸改性的聚乙二醇 6000 (PEG-OSO3H) 作为合成多取代喹啉的催化剂表明了喹啉衍生物在绿色化学应用中的潜力。这些化合物可用作化学反应的环保催化剂,有助于可持续合成方法的开发 (Hasaninejad 等人,2011).

药理学研究

- 虽然用户要求排除药物使用和副作用信息,但值得注意的是,喹啉衍生物已被研究其药理特性。例如,研究已合成和评估了基于喹啉的化合物作为潜在的 NMDA 受体拮抗剂,展示了这些化合物超越严格药用范围的广泛适用性 (Leeson 等人,1993).

未来方向

The future directions for research on “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the pharmacological significance of quinoline derivatives, there may be potential for the development of new therapeutic agents .

作用机制

Target of Action

The primary targets of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate are currently unknown. This compound is a part of a collection of rare and unique chemicals used for early discovery research

Pharmacokinetics

Some predicted physicochemical properties of the compound include a density of 12±01 g/cm³, a boiling point of 5650±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

属性

IUPAC Name |

methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABPSANCMAHTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)